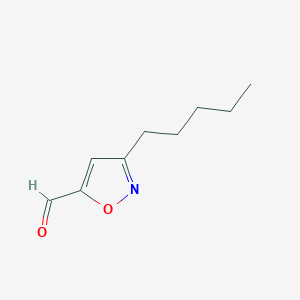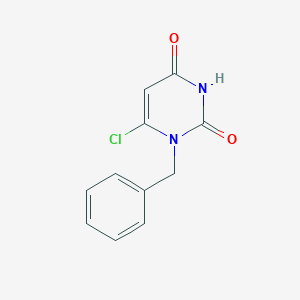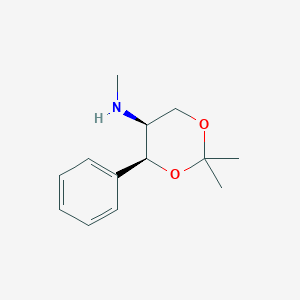
(4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane, also known as dioxolane, is a chiral compound with a molecular formula of C13H19NO2. It is a cyclic ether that contains a dioxolane ring, which is a common structural motif found in many natural products and synthetic compounds. Dioxolane has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
作用机制
The mechanism of action of (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane is not fully understood, but it is believed to interact with various biological targets, including enzymes and receptors. Dioxolane has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. It has also been shown to inhibit the activity of certain enzymes, such as cytochrome P450, which is involved in drug metabolism.
生化和生理效应
Dioxolane has been shown to have various biochemical and physiological effects on living organisms. It has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation. Dioxolane has also been shown to have antifungal and antibacterial activity, which makes it a potential candidate for the treatment of infections.
实验室实验的优点和局限性
Dioxolane has several advantages and limitations for use in lab experiments. One advantage is its ability to form stable complexes with metal ions, which makes it useful in catalysis and other chemical reactions. Another advantage is its ability to selectively form enantiomers, which makes it useful in the synthesis of chiral compounds. However, (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane has some limitations, such as its low solubility in water, which can make it difficult to work with in certain experiments.
未来方向
There are many potential future directions for research on (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane. One direction is the development of new synthetic methods for the production of (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane and its derivatives. Another direction is the exploration of its potential applications in drug discovery and catalysis. Additionally, further studies on the mechanism of action of (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane and its effects on living organisms could lead to the development of new therapeutic agents.
合成方法
The synthesis of (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane can be achieved through several methods, including asymmetric catalysis, enantioselective reduction, and ring-closing metathesis. One of the most commonly used methods is the asymmetric catalytic hydrogenation of a precursor compound, which involves the use of chiral catalysts to selectively reduce the double bond in the precursor molecule. This method can produce high yields of enantiomerically pure (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane with excellent stereochemical control.
科学研究应用
Dioxolane has been extensively studied for its potential applications in various fields of scientific research. It has been used as a chiral building block in the synthesis of natural products and pharmaceuticals, such as anticancer agents, antifungal agents, and antibiotics. Dioxolane has also been used as a ligand in asymmetric catalysis, which is a powerful tool for the synthesis of chiral compounds.
属性
IUPAC Name |
(4S,5S)-N,2,2-trimethyl-4-phenyl-1,3-dioxan-5-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2)15-9-11(14-3)12(16-13)10-7-5-4-6-8-10/h4-8,11-12,14H,9H2,1-3H3/t11-,12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLDLOVICBLVDFQ-RYUDHWBXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2)NC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)NC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane | |
CAS RN |
124686-47-1 |
Source


|
| Record name | (4S,5S)-(+)-2,2-Dimethyl-5-methylamino-4-phenyl-1,3-dioxane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

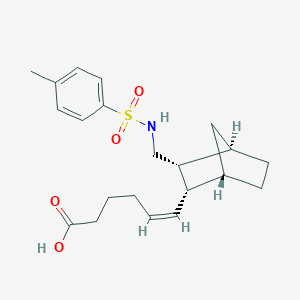
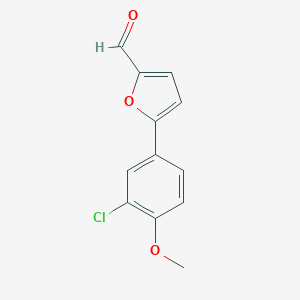
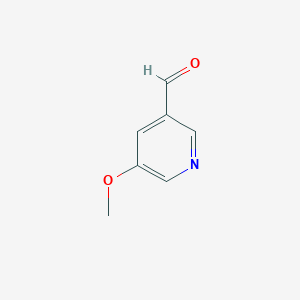
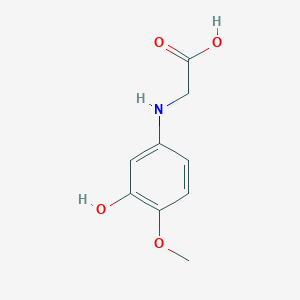
![(2-Cyclohexyl-1-[4-(1-hydroxy-1-methyl-ethyl)-5-oxo-tetrahydro-furan-2-YL]-ethyl)-carbamic acid tert-butyl ester](/img/structure/B38729.png)
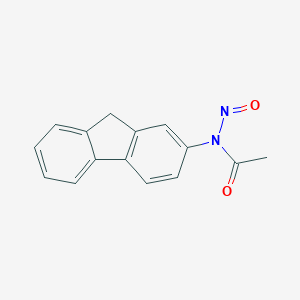
![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-ol](/img/structure/B38734.png)
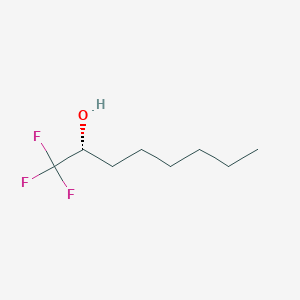
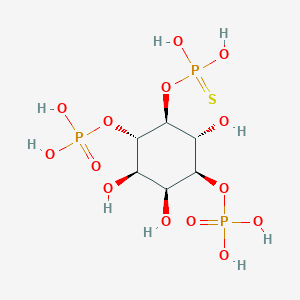
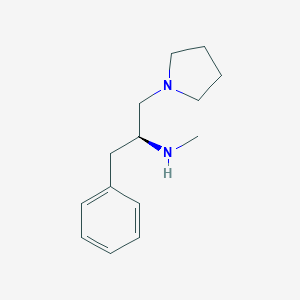
![Butyric acid 5-[2-(ethylthio)propyl]-3-oxo-1-cyclohexen-1-yl ester](/img/structure/B38742.png)
